![molecular formula C16H17ClN2O4 B2380537 Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411323-32-3](/img/structure/B2380537.png)
Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CBP and is a piperazine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of CBP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CBP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBP has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
CBP has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. CBP has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, CBP has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. CBP is also relatively inexpensive compared to other compounds with similar properties. However, CBP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CBP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of CBP. One potential direction is the development of new drugs based on CBP. CBP has been found to have a range of potential therapeutic applications, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another potential direction is the study of the mechanism of action of CBP. Further research could help to elucidate the molecular pathways involved in the effects of CBP, which could lead to the development of new drugs that target these pathways. Finally, further research is needed to establish the safety and efficacy of CBP in humans. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of CBP in humans.
Conclusion
In conclusion, CBP is a chemical compound that has potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. CBP has also been studied for its potential use in the treatment of neurological disorders and as a potential source for new antibiotics. The mechanism of action of CBP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CBP has several advantages for lab experiments, but it also has some limitations. Further research is needed to establish the safety and efficacy of CBP in humans and to develop new drugs based on CBP.
合成法
The synthesis of CBP involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with methyl acetoacetate to form methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate. This method has been optimized to produce high yields of CBP.
科学的研究の応用
CBP has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. CBP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CBP has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
特性
IUPAC Name |
methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-23-15(21)7-6-14(20)18-8-10-19(11-9-18)16(22)12-4-2-3-5-13(12)17/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURQEKPAHUZIAO-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
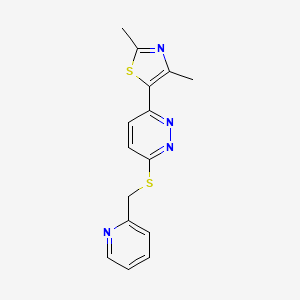
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)
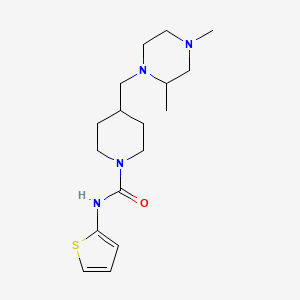
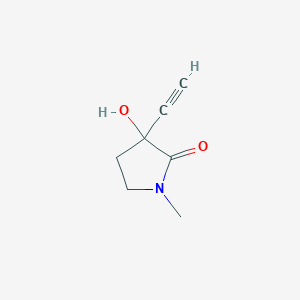
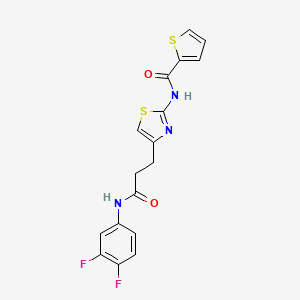

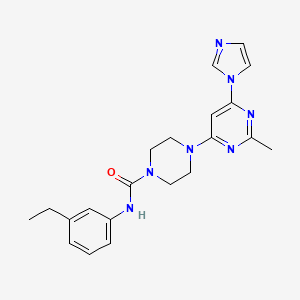

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
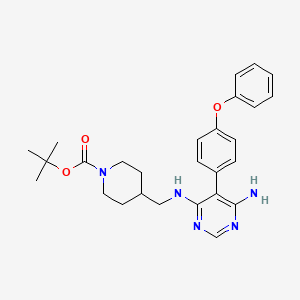
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)
